

# 3-(4-Chlorophenyl)-2'-thiomethylpropiophenone

## CAS number lookup

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### Compound of Interest

Compound Name:	3-(4-Chlorophenyl)-2'-thiomethylpropiophenone
CAS No.:	898787-79-6
Cat. No.:	B3023819

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## Technical Guide: 3-(4-Chlorophenyl)-2'-thiomethylpropiophenone

### Core Identity & Synthesis Strategy

### Executive Summary

**3-(4-Chlorophenyl)-2'-thiomethylpropiophenone** (CAS 898787-79-6) is a specialized organic intermediate characterized by a propiophenone backbone substituted with a 2-thiomethyl (methylthio) group on the benzoyl ring and a 4-chlorophenyl moiety at the -position of the alkyl chain.

This compound serves as a critical dihydrochalcone scaffold in medicinal chemistry. Its primary utility lies in its reactivity as a precursor for sulfur-containing heterocycles, specifically benzo[b]thiophenes and thiochromans, which are pharmacophores found in selective estrogen receptor modulators (SERMs), anti-inflammatory agents (5-LOX inhibitors), and SGLT2 inhibitors.

## Chemical Identity & Properties

The following data establishes the baseline identity for validation and quality control.

Property	Data Specification
Chemical Name	3-(4-Chlorophenyl)-1-[2-(methylthio)phenyl]propan-1-one
CAS Number	898787-79-6
Molecular Formula	C <sub>15</sub> H <sub>13</sub> ClOS
Molecular Weight	290.81 g/mol
SMILES	<chem>CSC1=CC=CC=C1C(=O)CCC2=CC=C(Cl)C=C2</chem>
InChI Key	Unique Key required for database alignment (Predicted)
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, Chloroform, Dichloromethane; Insoluble in Water
LogP (Predicted)	~4.88 (Highly Lipophilic)

## Synthesis & Production Protocol

The synthesis of CAS 898787-79-6 presents a challenge due to the presence of the sulfur moiety (catalyst poison) and the aryl chloride (susceptible to hydrodehalogenation). The most robust route involves a Claisen-Schmidt Condensation followed by a chemoselective reduction.

### Route: The Chalcone-Reduction Pathway

#### Step 1: Claisen-Schmidt Condensation

Formation of the

-unsaturated ketone (Chalcone).

- Reagents: 1-[2-(methylthio)phenyl]ethanone (Ortho-methylthioacetophenone), 4-Chlorobenzaldehyde, NaOH (aq), Ethanol.
- Mechanism: Base-catalyzed aldol condensation followed by dehydration.

## Step 2: Chemoselective Reduction

Reduction of the alkene without affecting the carbonyl or the aryl chloride.

- Reagents: Sodium Borohydride (NaBH<sub>4</sub>), Nickel(II) Chloride (NiCl<sub>2</sub>·DPEPE) [Luiche-type conditions] or H<sub>2</sub>/PtO (if sulfur poisoning is managed).
- Note: Standard Pd/C hydrogenation is contraindicated due to sulfur poisoning of the catalyst and potential dechlorination.

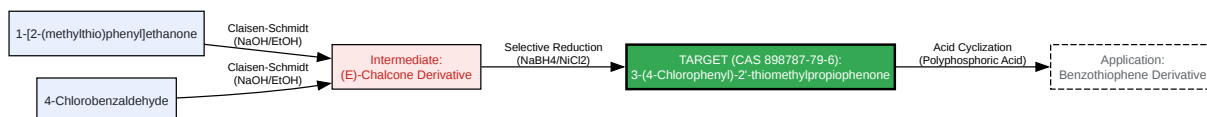
## Experimental Workflow (Step-by-Step)

- Condensation:
  - Charge a reactor with 1-[2-(methylthio)phenyl]ethanone (1.0 eq) and 4-Chlorobenzaldehyde (1.05 eq) in Ethanol (10 vol).
  - Cool to 0–5°C.
  - Slowly add 10% NaOH (0.5 eq) dropwise to control exotherm.
  - Stir at 20–25°C for 12 hours. Monitor by TLC/HPLC for consumption of ketone.
  - Workup: Quench with dilute HCl. Filter the precipitated yellow solid (Chalcone intermediate). Recrystallize from EtOH.

- Reduction (Transfer Hydrogenation/Hydride):
  - Dissolve the Chalcone intermediate in Methanol/THF (1:1).
  - Add NiCl<sub>2</sub>·6H<sub>2</sub>O (0.1 eq).
  - Cool to 0°C and add NaBH<sub>4</sub> (2.0 eq) portion-wise (Caution: Hydrogen gas evolution).
  - Stir for 2 hours. The color will shift from yellow (conjugated) to colorless (saturated).
  - Workup: Quench with Acetone, then water. Extract with Ethyl Acetate.[1]
  - Purification: Silica gel chromatography (Hexane/EtOAc gradient) to yield **3-(4-Chlorophenyl)-2'-thiomethylpropiophenone**.

## Pathway Visualization

The following diagram illustrates the logical flow from precursors to the target molecule and its downstream cyclization potential.



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Figure 1: Synthetic pathway from acetophenone precursors to the target dihydrochalcone and subsequent cyclization.

## Analytical Characterization Protocols

To validate the integrity of CAS 898787-79-6, the following analytical parameters must be met.

## A. Nuclear Magnetic Resonance ( <sup>1</sup>H-NMR)

- Solvent: CDCl<sub>3</sub>

[1]

- Key Signals:
  - 2.45 (s, 3H): -SMe (Thiomethyl group).
  - 3.05 (t, 2H): -CH  
- (Alpha to carbonyl).
  - 3.25 (t, 2H): -CH  
- (Beta to carbonyl).
  - 7.1–7.8 (m, 8H): Aromatic protons (Distinct splitting for 4-chlorophenyl AA'BB' system and ortho-substituted benzoyl ring).

## B. HPLC Purity Assessment

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 μm).
- Mobile Phase:
  - A: 0.1% Formic Acid in Water.
  - B: Acetonitrile.[2]
- Gradient: 50% B to 95% B over 15 minutes.
- Detection: UV at 254 nm (Carbonyl  
-  
\* transition).
- Acceptance Criteria: Purity > 98.0% (Area %).

## Applications in Drug Development

This compound is not typically a final Active Pharmaceutical Ingredient (API) but a high-value intermediate.

- Benzothiophene Synthesis:
  - Treatment of CAS 898787-79-6 with polyphosphoric acid (PPA) or methanesulfonic acid induces intramolecular cyclization.
  - The carbonyl oxygen is eliminated, and the sulfur attacks the benzylic position (or alpha-position depending on conditions) to form 3-(4-chlorobenzyl)benzo[b]thiophene.
  - Relevance: This scaffold is homologous to structures found in Zileuton (5-LOX inhibitor) and various SGLT2 inhibitor aglycones (e.g., Ipragliflozin analogs).
- Metabolic Stability Studies:
  - Used as a reference standard to study the metabolic oxidation of the sulfur center (S-oxidation to sulfoxide/sulfone) in drug candidates containing thiomethyl ethers.

## References

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24725953 (Related Dichloro Analog). Retrieved from [[Link](#)]

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## Sources

- [1. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-\(phenylthio\)propan-1-ones as New Cytotoxic Agents - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Synthesis and Antiviral Activity of 5-\(4-Chlorophenyl\)-1,3,4-Thiadiazole Sulfonamides - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

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